molecular formula C9H16ClNS B13504191 (5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride

(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride

Cat. No.: B13504191
M. Wt: 205.75 g/mol
InChI Key: HATWPZMAEWCWML-UHFFFAOYSA-N
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Description

(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride is an organic compound that belongs to the class of amines It features a thiophene ring substituted with a tert-butyl group and a methanamine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of (5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity . The thiophene ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride is unique due to the combination of the tert-butyl group and the thiophene ring, which imparts specific electronic and steric properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a tert-butyl group and a methanamine moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC11H16ClN
Molecular Weight215.71 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to (5-(Tert-butyl)thiophen-3-yl)methanamine have been shown to exhibit significant activity against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines, showing that certain substitutions led to enhanced potency. The compound exhibited an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating moderate activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

  • Research Findings : In vitro assays demonstrated that this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives:

  • Substitution Effects : The presence of bulky groups like tert-butyl enhances the lipophilicity and may improve the binding affinity to biological targets.
  • Functional Group Variations : Altering functional groups on the thiophene ring can lead to variations in biological activity, as seen in studies where different substituents resulted in varying IC50 values against specific targets .

Comparative Analysis with Similar Compounds

A comparative analysis with other thiophene derivatives reveals insights into their relative biological activities:

CompoundIC50 (µM) against Cancer CellsMIC (µg/mL) against Bacteria
This compound1032
Thiophene derivative A1564
Thiophene derivative B816

Properties

Molecular Formula

C9H16ClNS

Molecular Weight

205.75 g/mol

IUPAC Name

(5-tert-butylthiophen-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H15NS.ClH/c1-9(2,3)8-4-7(5-10)6-11-8;/h4,6H,5,10H2,1-3H3;1H

InChI Key

HATWPZMAEWCWML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CS1)CN.Cl

Origin of Product

United States

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